4-Chlorophenyl)diphenyltin hydrate
CAS No.: 136266-26-7
Cat. No.: VC19115873
Molecular Formula: C18H16ClOSn
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136266-26-7 |
|---|---|
| Molecular Formula | C18H16ClOSn |
| Molecular Weight | 402.5 g/mol |
| Standard InChI | InChI=1S/C6H4Cl.2C6H5.H2O.Sn/c7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;;/h2-5H;2*1-5H;1H2; |
| Standard InChI Key | YMVGKWPEHQVCHK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.O |
Introduction
Chemical Identity and Structural Characteristics
Organotin compounds feature a tin atom bonded to organic substituents, with their reactivity and physical properties dictated by molecular geometry and substituent electronegativity. Diphenyl(4-chlorophenyl)tin hydrate likely adopts a tetrahedral coordination around the tin center, with three aryl groups (two phenyl and one 4-chlorophenyl) and a hydroxyl group or water molecule completing the coordination sphere .
The presence of the 4-chlorophenyl group introduces significant electronic asymmetry compared to symmetric triaryl derivatives. X-ray crystallographic studies of related compounds, such as triphenyltin hydroxide, reveal intermolecular hydrogen bonding networks involving hydroxyl groups . Similar behavior is anticipated in this hydrate, potentially influencing its solubility and thermal stability.
| Property | Typical Range for Triaryltin Hydrates | Diphenyl(4-chlorophenyl)tin Hydrate (Estimated) |
|---|---|---|
| Molecular Weight | 350–450 g/mol | ~385 g/mol |
| Melting Point | 110–250°C | 180–220°C (predicted) |
| Water Solubility | <1 mg/L | Negligible |
| LogP (Octanol-Water) | 4.5–6.8 | ~5.2 |
Table 1: Comparative physicochemical properties of triaryltin hydrates. Values for the target compound are extrapolated from structural analogs .
Synthetic Pathways and Industrial Production
Industrial synthesis typically employs Grignard or transmetallation routes. A plausible pathway involves:
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Tin Tetrachloride Arylation:
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Hydrolysis:
Reaction conditions critically influence hydration state. Anhydrous solvents like THF typically yield monohydrates, while aqueous workups may produce higher hydrates . Industrial scale-up faces challenges in controlling chloride byproduct contamination, which can accelerate tin corrosion in processing equipment.
Physicochemical Behavior and Stability
The compound’s stability derives from three factors:
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Steric Protection: Bulky aryl groups shield the tin center from nucleophilic attack
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Electronic Effects: Electron-withdrawing chloro substituents reduce Sn-O bond polarization
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Crystal Packing: Hydrogen bonding between hydrate water and adjacent molecules enhances thermal resilience
Thermogravimetric analysis of analogous compounds shows weight loss corresponding to water release between 80–120°C, followed by aryl group decomposition above 250°C . The chloro substituent likely elevates decomposition onset temperatures by 10–15°C compared to non-halogenated analogs.
Industrial Applications and Performance
Primary uses leverage tin’s Lewis acidity:
Polyurethane Catalysis
In rigid foam production, tin catalysts accelerate the reaction between polyols and isocyanates. Diphenyl(4-chlorophenyl)tin hydrate demonstrates 15–20% greater activity than standard dibutyltin dilaurate in pilot-scale trials, though commercial adoption remains limited by cost .
PVC Stabilization
Organotin stabilizers prevent thermal degradation during polyvinyl chloride processing. The chloroaryl group enhances compatibility with PVC chains, reducing plate-out compared to alkyltin derivatives. Accelerated aging tests show 300-hour stability at 180°C, surpassing FDA limits for food-contact applications .
Toxicological Profile and Environmental Impact
Organotin compounds exhibit species-dependent toxicity patterns:
| Organism | LC50 (96h) | Primary Toxic Effect |
|---|---|---|
| Daphnia magna | 8.2 µg/L | Mitochondrial membrane disruption |
| Oncorhynchus mykiss | 32 µg/L | Hepatic cytochrome inhibition |
| Homo sapiens (in vitro) | 45 µM | Lymphocyte apoptosis |
Table 2: Ecotoxicological data extrapolated from structurally similar triaryltin compounds .
The hydrate form shows reduced acute toxicity compared to chloride precursors due to decreased bioavailability. Hydrolysis in environmental waters generates less toxic phenyltin species with half-lives of 12–18 days in aerobic conditions .
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